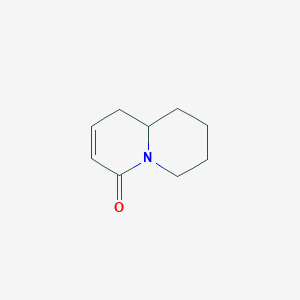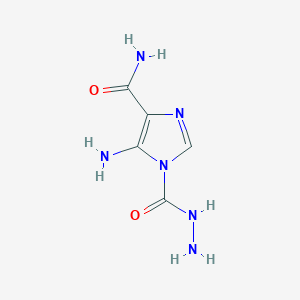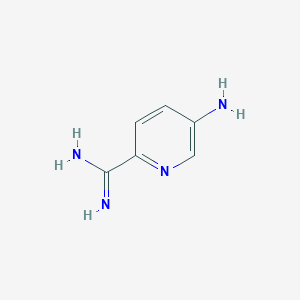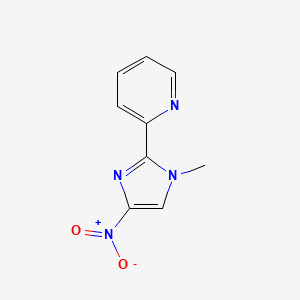
4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro-
Overview
Description
4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro- is a chemical compound with the molecular formula C9H13NO It is a derivative of quinolizine and is characterized by a hexahydro structure, indicating the presence of six hydrogen atoms added to the quinolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro- can be achieved through a dearomatization–rearomatization strategy. This involves the functionalization of pyridines via C–H bond activation. The process typically includes the following steps:
Activation of Pyridines: Pyridines are activated to form N-(2-methoxy-2-oxoethyl) pyridinium salts.
Dearomative [3 + 2] Cycloaddition: This step involves the cycloaddition reaction, leading to the formation of a cyclized intermediate.
Rearomative Ring Expansion: The intermediate undergoes ring expansion to form the desired 4H-quinolizin-4-one structure.
Industrial Production Methods
While specific industrial production methods for 4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro- are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizinone derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinolizinone derivatives, reduced quinolizine compounds, and substituted quinolizines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular signaling pathways and metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,6,7,9a-Hexahydro-4H-quinolizine: This compound shares a similar hexahydro structure but differs in the position of hydrogen atoms.
4H-Quinolizin-4-one: The parent compound without the hexahydro modification.
Quinolizidine: A related compound with a different core structure.
Uniqueness
4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro- is unique due to its specific hexahydro modification, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1,6,7,8,9,9a-hexahydroquinolizin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-9-6-3-5-8-4-1-2-7-10(8)9/h3,6,8H,1-2,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSKOVUSWSJZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CC=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466437 | |
| Record name | 4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111964-49-9 | |
| Record name | 4H-Quinolizin-4-one, 1,6,7,8,9,9a-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,6-Dihydropyrrolo[3,2-c]carbazole](/img/structure/B3345803.png)



![6H-Pyrrolo[1,2-b]pyrazol-6-one](/img/structure/B3345834.png)

![Methanone, [2-(dimethylamino)-5-nitrophenyl]phenyl-](/img/structure/B3345843.png)
![2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole](/img/structure/B3345844.png)
![Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3345848.png)
![3(2H)-Isothiazolone, 4-[(methylamino)methyl]-](/img/structure/B3345856.png)



